TC-E 5007
Descripción
TC-E 5007 is an irreversible and selective inhibitor of dipeptidyl peptidase 8 (DPP-8) and dipeptidyl peptidase 9 (DPP-9), with IC50 values of 145 nM and 242 nM, respectively . It exhibits high selectivity over related enzymes such as DPP-IV, DPP-2, and fibroblast activation protein (FAP), making it a valuable tool for studying the physiological roles of DPP-8/9 in immune regulation, cancer, and metabolic disorders .
Propiedades
Fórmula molecular |
C14H20N2O.HCl |
|---|---|
Peso molecular |
268.78 |
Sinónimos |
Alternative Name: allo-I1e-isoindoline |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
While TC-E 5007 belongs to a broader family of "TC-E" compounds, its mechanism and targets differ significantly from other members. Below is a detailed comparison with structurally or functionally related inhibitors:
TC-E 5002 (KDM7A Inhibitor)
- Target : Histone demethylase KDM7A (IC50 = 0.2 μM) with weaker activity against KDM7B (1.2 μM) .
- Therapeutic Application: Reduces growth of cisplatin-resistant bladder cancer cells by suppressing androgen receptor (AR) activity. In vivo studies show tumor growth inhibition in xenograft models .
- Key Differentiator : Unlike TC-E 5007, TC-E 5002 modulates epigenetic regulation rather than protease activity. Its effects are concentration-dependent, requiring prolonged exposure for maximal efficacy .
TC-E 5003 (PRMT1 Inhibitor)
- Mechanism : Alkylates PRMT1 via chloroacetamide groups, inhibiting breast (MCF7; IC50 = 1.97 μM) and prostate (LNCaP; IC50 = 4.49 μM) cancer cell growth .
- Key Differentiator : TC-E 5003’s alkylating mechanism risks off-target toxicity, whereas TC-E 5007’s irreversible inhibition is more target-specific .
Tepotinib (MET Inhibitor)
- Target : MET kinase, a receptor tyrosine kinase implicated in cancer progression .
- Structural Comparison: Shares a pyridazinone moiety with some TC-E compounds but lacks the irreversible binding seen in TC-E 5007 .
Data Table: Comparative Analysis of TC-E Compounds
Research Findings and Clinical Implications
- TC-E 5007 : Preclinical studies emphasize its utility in elucidating DPP-8/9’s role in immune evasion. Its selectivity reduces risks of metabolic side effects associated with pan-DPP inhibitors .
- TC-E 5002 : Synergizes with enzalutamide in overcoming cisplatin resistance, highlighting its role in combination therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
